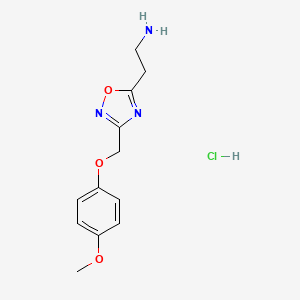

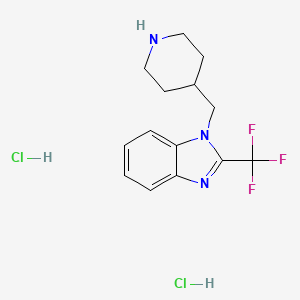

![molecular formula C6H13Br2N3 B1459296 [2-(2-甲基-1H-咪唑-1-基)乙基]胺二氢溴酸盐 CAS No. 1156504-75-4](/img/structure/B1459296.png)

[2-(2-甲基-1H-咪唑-1-基)乙基]胺二氢溴酸盐

描述

“[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols produced were convertible into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis

The compound has a molecular weight of 287 . It is a solid .科学研究应用

Antihypertensive Potential

The imidazole derivative has been synthesized and evaluated for its antihypertensive potential. In one study, a compound structurally related to [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine showed promising results in reducing blood pressure in rats . This suggests that the dihydrobromide salt could be explored for similar cardiovascular effects.

Antibacterial Applications

Imidazole compounds, including derivatives of [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine, have displayed significant antibacterial properties . Research could be directed towards developing new antibacterial agents that combat antibiotic resistance.

Antitumor Activity

Compounds with the imidazole moiety have been tested for their antitumor activity against various cancer cell lines . The dihydrobromide salt could be part of novel chemotherapeutic agents, given its structural affinity with active antitumor imidazole compounds.

Anti-neoplastic Effects

Imidazole derivatives have shown anti-neoplastic effects, which could be harnessed in cancer treatment strategies . [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide may have potential applications in this field due to its imidazole core.

Enzyme Inhibition

Some imidazole derivatives act as inhibitors of specific enzymes, such as PTP1B, which is involved in insulin signaling . The dihydrobromide salt could be investigated for its potential role in managing diseases like diabetes through enzyme inhibition.

Chemosensors

Imidazole compounds have been utilized as chemosensors for detecting various ions and molecules . [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide could be functionalized to develop sensitive sensors for environmental or clinical diagnostics.

Antioxidants for Industrial Applications

The antioxidant properties of imidazole derivatives make them suitable for industrial applications, such as in lubricants . The dihydrobromide variant could be explored for its efficacy in protecting materials from oxidative damage.

Ligands in Coordination Chemistry

Imidazole-based compounds often serve as ligands in coordination chemistry, forming complexes with metals . [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide could be a candidate for synthesizing new metal complexes with potential catalytic or material applications.

未来方向

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

属性

IUPAC Name |

2-(2-methylimidazol-1-yl)ethanamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2BrH/c1-6-8-3-5-9(6)4-2-7;;/h3,5H,2,4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNNSWJFKMWJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

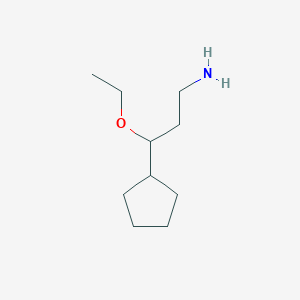

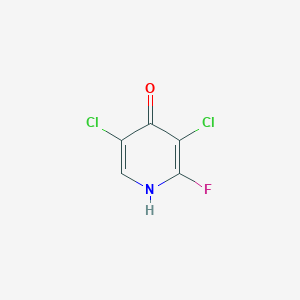

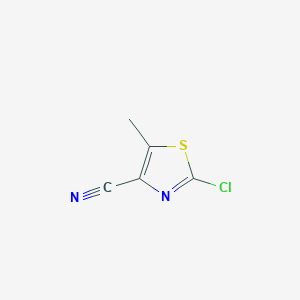

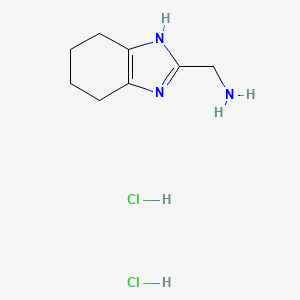

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1459213.png)

![6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1459225.png)

![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1459232.png)

![1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate](/img/structure/B1459235.png)